molecular formula C11H12ClNO2 B8578442 3-Methoxy-4-chloropropoxybenzonitrile

3-Methoxy-4-chloropropoxybenzonitrile

Cat. No. B8578442
M. Wt: 225.67 g/mol
InChI Key: OUUHOXAYAJEYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000221B2

Procedure details

To 74.5 gms (0.5 mole) of 4-Hydroxy-3-methoxybenzonitrile in 450 ml. of acetone was added 138 gms (1 mole) of potassium carbonate and the resultant reaction mixture was stirred at about 25-30° C. for about 5 min. To the reaction suspension 110 gms (0.7 mole) of 3-Chloro-1-bromo propane was added drop-wise at about 25-35° C. for about 30 mins. The resultant reaction mixture was refluxed for about 12 hrs. The undissolved inorganic salts was filtered off and washed with acetone. The solvent was distilled completely under vacuum and the residue was re-crystallized from 300 ml of isopropyl alcohol to afford the title compound as white crystalline solid. Yield: 92.5 gms (% Yield: 82%).
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
138 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].[Cl:18][CH2:19][CH2:20][CH2:21]Br>CC(C)=O>[Cl:18][CH2:19][CH2:20][CH2:21][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
74.5 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)OC
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
ClCCCBr
Step Three
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at about 25-30° C. for about 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 12 hrs
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The undissolved inorganic salts was filtered off
WASH
Type
WASH
Details
washed with acetone
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled completely under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was re-crystallized from 300 ml of isopropyl alcohol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCCCOC1=C(C=C(C#N)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.